molecular formula C17H20N6O B11219845 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11219845
M. Wt: 324.4 g/mol
InChI Key: SISUWJRXRWBAAM-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a pyrazolopyrimidine moiety, and a methoxyphenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, including nucleophilic substitution and oxidation reactions. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate. This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like glacial acetic acid.

    Nucleophilic Substitution: This reaction is crucial in the initial synthesis steps.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Glacial acetic acid is commonly used.

    Nucleophilic Substitution: Reagents like 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine are used.

    Reduction: Various reducing agents can be employed depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an acetylcholinesterase inhibitor, which increases acetylcholine levels in the brain, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the pyrazolopyrimidine group.

    4-(3-chlorophenyl)piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    1-(4-methylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 1-(4-methoxyphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine lies in its combined structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the pyrazolopyrimidine moiety, in particular, enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H20N6O/c1-21-16-15(11-20-21)17(19-12-18-16)23-9-7-22(8-10-23)13-3-5-14(24-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3

InChI Key

SISUWJRXRWBAAM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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